5-bromo-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)nicotinamide
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Overview
Description
The compound “5-bromo-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)nicotinamide” is a complex organic molecule. It contains a nicotinamide group, which is a form of vitamin B3 and is used in many biological reactions . The compound also contains a methylsulfonyl group and a piperidin-4-yl group, which are common in many pharmaceuticals .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds are often involved in reactions like hydromethylation . Hydromethylation is a process where a hydrogen atom and a methyl group are added to a molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Compounds with similar groups often have a high melting point and are stable under normal conditions .Scientific Research Applications
Chemical Synthesis and Molecular Structure
5-bromo-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)nicotinamide is a compound that falls within the broader category of nicotinamide derivatives. These compounds, including nicotinamide itself, are involved in various chemical synthesis processes due to their potential as ligands in coordination chemistry. For instance, nicotinic acid and nicotinamide have been utilized to create coordination compounds with metal ions, demonstrating their versatile bonding capabilities through the pyridine ring nitrogen and the carbonyl oxygen. Such coordination can lead to monodentate ligand bonding or even polymeric structures when acting as bidentate bridging ligands. This versatility is crucial for the development of novel materials and catalysts in chemical research (Ahuja, Rai, & Singh, 1975).
Biological and Medicinal Chemistry
The synthesis and study of nicotinamide derivatives, including those similar to 5-bromo-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)nicotinamide, have significant implications in medicinal chemistry. For example, nicotinamide and its analogs have been evaluated for their activity in inducing differentiation of murine erythroleukemia cells, showcasing the potential therapeutic applications of these compounds in treating cancer. N'-Methylnicotinamide, one of the nicotinamide derivatives, exhibited substantial effectiveness, highlighting the importance of structural modifications to enhance biological activity (Terada, Fujiki, Marks, & Sugimura, 1979).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the process involves the interaction of the compound with a metal catalyst, leading to the formation of new carbon-carbon bonds .
Biochemical Pathways
It’s known that suzuki–miyaura cross-coupling reactions can lead to the formation of a variety of organoboron reagents, which can be used in various biochemical processes .
Result of Action
In the context of suzuki–miyaura cross-coupling reactions, the result of the reaction is the formation of new carbon-carbon bonds, which can lead to the synthesis of a variety of organic compounds .
Action Environment
It’s known that the success of suzuki–miyaura cross-coupling reactions can be influenced by a variety of factors, including the choice of catalyst, the reaction conditions, and the properties of the organoboron reagents used .
properties
IUPAC Name |
5-bromo-N-[(1-methylsulfonylpiperidin-4-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN3O3S/c1-21(19,20)17-4-2-10(3-5-17)7-16-13(18)11-6-12(14)9-15-8-11/h6,8-10H,2-5,7H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWPYOBJCLCMNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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